Persilate

Description

Contextualization of Persilate within Advanced Chemical and Biological Research Paradigms

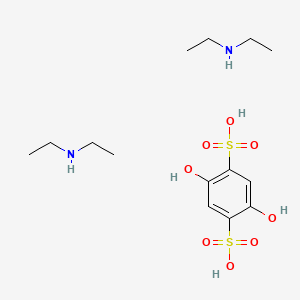

This compound, chemically designated as the diethylamine (B46881) salt of 2,5-dihydroxybenzenesulfonic acid, is a molecule that intersects several domains of chemical and biological research. nih.govcymitquimica.com Its structure, featuring a hydroquinone (B1673460) ring substituted with a sulfonic acid group, places it within the class of substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science. marketresearchintellect.comhmdb.ca

The primary research paradigm for this compound has been its application as a hemostatic and angioprotective agent. crsubscription.comoncowitan.com Investigations in this area have centered on its mechanism of action, which is understood to involve the promotion of platelet adhesiveness and the stabilization of capillary walls. crsubscription.comtandfonline.com This is achieved, in part, by inhibiting the biosynthesis of prostaglandins, which are mediators of platelet disaggregation. chemicalbook.com Furthermore, research has shown that this compound can enhance the expression of P-selectin on the surface of platelets and endothelial cells, a key step in cell adhesion and thrombus formation. tandfonline.com

Beyond its hemostatic applications, this compound serves as a model compound in the development of analytical chemistry techniques. Numerous studies have focused on establishing robust and sensitive methods for its detection and quantification in various matrices, particularly in human plasma. nih.govresearchgate.net These analytical endeavors are crucial for pharmacokinetic studies and contribute to the broader field of analytical methodology for polar, water-soluble compounds. nih.govresearchgate.net The development of High-Performance Liquid Chromatography (HPLC) methods, for instance, showcases the application of advanced separation science to a specific chemical entity. nih.govresearchgate.net

Historical Trajectories and Emerging Trends in Academic Inquiry on this compound-Related Compounds

The academic and industrial inquiry into this compound has a notable history, beginning with its synthesis and development as a therapeutic agent. Marketed under trade names such as Dicynone, it was introduced in the 1970s as a synthetic hemostatic drug. oncowitan.com This initial phase of research was predominantly driven by its clinical potential in managing capillary bleeding. oncowitan.com

Historically, the research trajectory for this compound and related benzenesulfonate (B1194179) derivatives has been closely tied to their biological activities. The broader class of benzenesulfonic acids and their derivatives are recognized for their diverse applications, including as detergents, dyes, and pharmaceuticals. marketresearchintellect.com Research into these compounds often explores how different substitutions on the benzene (B151609) ring influence their chemical and biological properties. marketresearchintellect.comresearchgate.net

Emerging trends in the study of this compound and its analogs appear to be branching into new areas. One area of interest is the potential for these compounds to interact with various biological pathways beyond hemostasis. For example, recent research has explored the antiangiogenic properties of topically applied Etamsylate (B1671386), suggesting a mechanism involving the inhibition of the Fibroblast Growth Factor (FGF) pathway. nih.gov This points towards a potential new research direction in cancer and ophthalmology.

Furthermore, the general trend in chemical research towards "green chemistry" and sustainable synthesis methods may in the future be applied to the production of this compound and its derivatives. marketresearchintellect.com While current literature primarily focuses on its existing applications, the ongoing exploration of the biological activities of small molecules suggests that the full research potential of this compound may not yet be fully realized.

Detailed Research Findings

The scientific literature provides specific data on the physical, chemical, and analytical characteristics of this compound (Etamsylate).

Physical and Chemical Properties

This compound is a white to off-white solid compound. cymitquimica.comchemicalbook.com It is very soluble in water, freely soluble in methanol, and soluble in anhydrous ethanol, while being practically insoluble in methylene (B1212753) chloride. chemicalbook.com This high water solubility is consistent with its salt structure. The compound is also noted to be hygroscopic. chemicalbook.com

| Property | Value | Reference(s) |

| Molecular Formula | C10H17NO5S | nih.govcymitquimica.comchemicalbook.com |

| Molecular Weight | 263.31 g/mol | nih.gov |

| Appearance | White to off-white solid | cymitquimica.comchemicalbook.com |

| Melting Point | 125-131 °C | |

| Solubility | Very soluble in water, freely soluble in methanol, soluble in anhydrous ethanol, practically insoluble in methylene chloride. | chemicalbook.com |

| pH (in aqueous solution) | 6.0 - 7.0 | merck.commsd.com |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the most extensively documented analytical technique for the determination of this compound. Various methods have been developed and validated for its quantification in pharmaceutical formulations and biological fluids. nih.govresearchgate.netresearchgate.net These methods typically employ a reverse-phase C18 column and a UV detector. nih.govresearchgate.net

| Parameter | Method 1 | Method 2 | Reference(s) |

| Stationary Phase | HyPURITY C18 (250 mm × 4.6 mm, 5 μm) | Fortis C18 (150 x 4.6 mm, 5μm) | nih.govresearchgate.net |

| Mobile Phase | 20 mM sodium dihydrogen phosphate-2 hydrate (B1144303) (pH 3.5) and acetonitrile (B52724) (95:5 v/v) | Orthophosphoric acid 0.8% and acetonitrile (98:2 v/v) | nih.govresearchgate.net |

| Flow Rate | 0.75 ml/min | 1 ml/min | nih.govresearchgate.net |

| Detection Wavelength | Not specified in abstract | 302 nm | researchgate.net |

| Internal Standard | Allopurinol | Paracetamol | nih.govresearchgate.net |

| Retention Time | Not specified in abstract | 2.80 min | researchgate.net |

| Linearity Range | 0.25 to 20 μg/ml | 0.6 - 40μg/ml | nih.govresearchgate.net |

Spectrophotometric methods have also been developed for the determination of this compound, often involving an oxidation reaction with potassium permanganate (B83412). researchgate.net One direct spectrophotometric method measures the product of the reaction with permanganate in an alkaline medium at 610 nm. researchgate.net An indirect method involves the reaction with a known excess of permanganate in an acidic medium and measuring the unreacted permanganate at 545 nm. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5-dihydroxybenzene-1,4-disulfonic acid;N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8S2.2C4H11N/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14;2*1-3-5-4-2/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUSESXYUHHDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CCNCC.C1=C(C(=CC(=C1S(=O)(=O)O)O)S(=O)(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973357 | |

| Record name | 2,5-Dihydroxybenzene-1,4-disulfonic acid--N-ethylethanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-25-4 | |

| Record name | Persilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxybenzene-1,4-disulfonic acid--N-ethylethanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Diversification in Academic Literature

Definitive Characterization of the Persilate Core Structure and its Investigated Derivatives

The core structure associated with "this compound" in much of the research is rooted in a benzene (B151609) ring substituted with hydroxyl and sulfonic acid groups. Understanding this foundational structure is key to differentiating its various forms and related compounds.

Diethylamine (B46881) this compound (Bis(diethylamine) 2,5-dihydroxybenzene-1,4-disulfonate) as a Primary Research Subject

Diethylamine this compound, also known by synonyms such as bis(diethylamine) 2,5-dihydroxybenzene-1,4-disulfonate, diethylammonium (B1227033) this compound, and diethylammonium 2,5-dihydroxy-1,4-benzenedisulphonate, has been a notable subject in chemical and pharmaceutical research. chemsrc.com This compound is characterized by the presence of a 2,5-dihydroxybenzene-1,4-disulfonate anion paired with two diethylammonium cations. chemsrc.com The molecular formula is C₁₄H₂₈N₂O₈S₂. cymitquimica.com Research has explored its properties and potential applications, including investigations into its use in treating duodenal ulcers, although studies indicated that ulcer healing was more rapid with cimetidine, and diethylamine this compound did not prevent relapses. nih.gov The crystal structure of bis(dimethylammonium) 2,5-dihydroxy-1,4-benzenedisulfonate, a related compound, has also been described, illustrating the ionic interactions and hydrogen bonding that contribute to the solid-state structure of these disulfonate salts. nih.gov

Derivations and Analogues Based on 2,5-dihydroxybenzenesulfonic Acid

The structural basis for several related compounds lies in 2,5-dihydroxybenzenesulfonic acid, also known as dobesilic acid or hydroquinonesulfonic acid. wikipedia.orghmdb.cacymitquimica.com This compound features a benzene ring with two hydroxyl groups and one sulfonic acid group. cymitquimica.comontosight.aisolubilityofthings.com Its salts and derivatives have been investigated for various applications. wikipedia.orgsolubilityofthings.com For instance, calcium dobesilate is the calcium salt of 2,5-dihydroxybenzenesulfonic acid, while etamsylate (B1671386) is the diethylamine salt of 2,5-dihydroxybenzenesulfonic acid. wikipedia.orggoogle.com These derivatives highlight modifications to the acidic proton of the sulfonic acid group or, in the case of diethylamine this compound, the presence of two sulfonic acid groups on the core benzene ring. Another related compound is the disodium (B8443419) salt of 4,5-dihydroxy-1,3-benzenedisulfonic acid, also known as Tiron, which has a different substitution pattern on the benzene ring (hydroxyl groups at the 4 and 5 positions and sulfonic acid groups at the 1 and 3 positions). americanelements.comwikipedia.orgnih.gov

Exploration of Other Formally Defined this compound Molecular Entities

While diethylamine this compound based on the 1,4-disulfonate structure is a primary focus, the term "this compound" might, in a broader context or historical literature, refer to other molecular entities derived from similar dihydroxybenzenesulfonic acid frameworks or their salts. The definition of a "molecular entity" in chemistry is broad, encompassing any constitutionally or isotopically distinct atom, molecule, ion, ion pair, radical, radical ion, complex, or conformer identifiable as a separately distinguishable entity. wikipedia.orgchemicool.comoxfordreference.com This allows for the formal definition of various salts or complexes of dihydroxybenzenesulfonic acids as distinct molecular entities. For example, the dipotassium (B57713) salt of 2,5-dihydroxybenzene-1,4-disulfonic acid is another such entity that has been characterized. nih.govfishersci.com The specific counter-ion or the degree of protonation of the sulfonic acid groups can lead to formally defined "this compound" molecular entities beyond the most commonly studied diethylamine salt.

Adherence to Rigorous Systematic Naming Conventions in Scholarly Dissemination

Rigorous systematic naming conventions, such as those provided by IUPAC, are crucial for unambiguous communication in scholarly dissemination regarding "this compound" and its derivatives. The use of systematic names like "Bis(diethylamine) 2,5-dihydroxybenzene-1,4-disulfonate" or "2,5-dihydroxybenzenesulfonic acid" clearly defines the molecular structure, including the position of substituents on the benzene ring and the nature of the ionic or covalent bonds. cymitquimica.comnih.gov In contrast, common or trade names like "this compound" or "Dobesilate" can sometimes be less specific and may refer to different salts or formulations depending on the context. Adhering to systematic nomenclature ensures that researchers can precisely identify the chemical compound being discussed, facilitating accurate comparison of research findings and avoiding confusion arising from structural ambiguities. Databases like PubChem and ChEBI play a vital role in providing and linking these systematic names, synonyms, and structural information to unique identifiers (CIDs), further enhancing clarity and traceability in chemical literature. nih.gov

Synthetic Methodologies and Derivatization Strategies for Persilate Analogues

Established and Emerging Chemical Synthesis Pathways for Persilate Derivatives

The fundamental synthetic route to the 2,5-dihydroxybenzene-1,4-disulfonic acid core typically involves the sulfonation of hydroquinone (B1673460). While specific detailed procedures for the free acid synthesis were not extensively detailed in the search results, the formation of its salts is described in patent literature.

Processes for the preparation of salts of 2,5-dihydroxybenzenesulfonic acid, including potassium and calcium salts, have been disclosed nih.govfishersci.co.uk. These methods often involve treating a precursor compound, presumably a sulfonated hydroquinone derivative, with a suitable salt or base in an organic solvent nih.govfishersci.co.uk. For instance, the preparation of potassium 2,5-dihydroxybenzenesulfonic acid can involve treating a compound of formula (III) (structure not provided in snippets) with potassium 2-ethylhexanoate (B8288628) in an organic solvent, followed by isolation of the product nih.govfishersci.co.uk. Various organic solvents, including alkanes, cycloalkanes, haloalkanes, alkyl acetates, and alkyl ethers, or mixtures thereof, can be employed in these processes fishersci.co.uk.

The synthesis of bis(diethylamine) 2,5-dihydroxybenzene-1,4-disulfonate, a key compound referred to as diethylamine (B46881) this compound, is mentioned as being known and can be prepared according to previously described methods, such as those found in French Patent FR 73/17709 easychem.org. While the specific reaction details from this patent were not available, the compound is characterized as a salt of 2,5-dihydroxybenzene-1,4-disulfonic acid with diethylamine easychem.org. This indicates a likely acid-base reaction between persilic acid and diethylamine to form the bis-salt.

Derivatization strategies primarily focus on the counter-ion, leading to various salts. Besides alkali metal and alkaline earth metal salts like potassium and calcium nih.govfishersci.co.uk, amine salts, such as those with diethylamine, piperazine (B1678402), and pyridine, are also considered within the scope of 2,5-dihydroxybenzenesulfonic acid derivatives fishersci.co.uk.

Advanced Purification and Comprehensive Spectroscopic/Analytical Characterization Techniques in Synthetic Studies

Following synthesis, purification is a critical step to obtain this compound analogues of sufficient purity. Based on the general practices in organic synthesis and mentions in the context of related compounds, techniques such as filtration, concentration, and precipitation are likely employed fishersci.co.uk.

Chromatographic techniques are also valuable for purification and analysis. High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of compounds. While specific protocols for purifying this compound salts by HPLC were not detailed, HPLC with modified stationary phases, such as "persilated" octadecylsilane (B103800) columns, has been mentioned in the context of separating related compounds, suggesting the applicability of HPLC to this class of molecules.

Comprehensive spectroscopic and analytical techniques are essential for the structural confirmation and characterization of synthesized this compound derivatives. Common spectroscopic methods include Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the molecular structure and connectivity. Mass spectrometry (MS), often coupled with chromatography (e.g., GC-MS, HPLC-MS), is used to determine the molecular weight and provide fragmentation patterns for structural elucidation.

Other spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) spectroscopy and Infrared (IR) spectroscopy, offer complementary information. UV-Vis spectroscopy can be used for quantitative analysis and to study electronic transitions, while IR spectroscopy helps identify functional groups present in the molecule.

Elemental analysis is another crucial analytical technique used to determine the empirical formula and confirm the purity of the synthesized compounds by measuring the percentage of each element present.

Advanced Analytical Methodologies Employing or Investigating Persilate

Integration of "Persilated" Supports in Chromatographic Analysis

The concept of "persilated" supports centers on the chemical modification of stationary phases used in chromatography to enhance their analytical performance and applicability. This modification has been notably applied to octadecylsilane (B103800) (C18) stationary phases for use in HPLC.

Functionalization of Octadecylsilane Stationary Phases through "Persilation" for High-Performance Liquid Chromatography (HPLC)

Functionalization of octadecylsilane (C18) stationary phases through "persilation" involves a specific chemical treatment applied to the bonded C18 Corasil material. This process, described in the literature, precedes the coating of the support with 1-octanol (B28484). The resulting "persilated" C18 support, when dry-packed into stainless steel tubing, forms a stable and reproducible stationary phase for HPLC applications. scitoys.comnih.govsci-toys.com The availability of chemically bonded octadecylsilane C18 initially spurred interest in its use for determining partition coefficients, but its alkane-like nature and the use of mixed solvents presented limitations. scitoys.com The development of the "persilated" and octanol-coated C18 system addressed some of these issues, offering a more stable baseline compared to systems where octanol (B41247) is merely adsorbed onto silica. nih.gov

Mechanistic Insights into the Impact of Persilation on Reversed-Phase HPLC Separation Performance

The "persilation" of the octadecylsilane support, followed by coating with 1-octanol, appears to create a stable system that mimics the octanol-water partitioning environment more closely than traditional C18 phases with mixed mobile phases. scitoys.comnih.gov The stability of the baseline obtained with 1-octanol-saturated buffers as mobile phases on a "persilated" and coated C18 column is a key advantage. nih.gov This stability is attributed, in part, to 1-octanol being highly lipophilic (logP = 3.15), which should facilitate strong bonding to the octadecylsilane and minimize the influence of residual silanol (B1196071) sites. The method has demonstrated good linear relationships in chromatographic systems using acetonitrile (B52724) in water as the mobile phase, with good correlation observed in systems utilizing specific acetonitrile concentrations. While most compounds show good correlation, some basic, unhindered pyridines may deviate, potentially due to interaction with residual silanol sites. nih.gov

Methodologies for the Determination of Physico-Chemical Parameters Utilizing Persilate-Modified Analytical Systems

The "persilated" and octanol-coated octadecylsilane stationary phases in HPLC have been successfully employed to determine several crucial physico-chemical parameters relevant to chemical and biological systems.

Precise Analysis of Distribution Coefficients across Varied pH Conditions

Beyond partition coefficients, the "this compound"-modified system allows for the precise analysis of distribution coefficients across varied pH conditions. By measuring the log distribution coefficient at several pH values within the operating range of the column support, the influence of pH on a compound's lipophilicity can be assessed. nih.gov This is particularly valuable for ionizable compounds, where the distribution coefficient (log D) changes with the degree of ionization, which is dependent on pH. The variation of chromatographic hydrophobicity index (CHI) values with the pH of the mobile phase has been shown to fit well with models for various ionizable compounds.

Simultaneous Determination of Ionization Coefficients (Apparent pKa/pKab)

Based on a comprehensive search of available scientific literature, there is no information on a chemical compound specifically named "this compound." This term does not appear in pharmacological, chemical, or medical databases in the context of the research areas outlined in the provided structure.

Therefore, it is not possible to generate a scientifically accurate article focusing on the pharmacological investigations of a compound named "this compound" as no such research appears to have been published.

It is possible that "this compound" may be a novel or internal compound name not yet in the public domain, a misspelling of a different compound, or a term used in a highly specialized context not accessible through broad scientific searches. Without any available data, the creation of an article that is "thorough, informative, and scientifically accurate" as per the instructions cannot be fulfilled.

Pharmacological Investigations of Persilate Compounds in Pre Clinical Models

Hemostatic Mechanisms and Coagulation Pathway Modulation in Experimental Systems

Quantitative Assessment of Bleeding Time Reduction in Animal Models (e.g., rabbit ear test)

The rabbit ear test is a common preclinical model used to assess the hemostatic potential of various agents. In this model, a standardized incision is made on the marginal ear vein of an anesthetized rabbit, and the time until bleeding ceases is measured. Perfusion of the rabbit ear vessels can be used to study the effects of different substances on vasoconstriction, which is a key component of hemostasis. sci-hub.se For instance, studies have used this model to observe how different preparations of blood affect vessel tone and perfusion rates. sci-hub.se The endpoint is typically the duration of bleeding, and a reduction in this time is indicative of a pro-hemostatic effect.

Investigations into Platelet/Leukocyte Aggregate Formation

Platelet-leukocyte aggregates (PLAs) are complexes formed when activated platelets bind to circulating leukocytes, primarily monocytes and neutrophils. nih.gov The formation of these aggregates is a sensitive marker of platelet activation and is implicated in both inflammatory and thrombotic conditions. diva-portal.orgnih.govfrontiersin.org The initial tethering is often mediated by the interaction of P-selectin on the platelet surface with P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes. frontiersin.org Flow cytometry is a standard method used to quantify circulating PLAs in whole blood samples. diva-portal.orgnih.gov Increased levels of PLAs are observed in various diseases, suggesting their role in the interplay between the immune and hemostatic systems, a process often termed thromboinflammation. nih.govfrontiersin.org

Below is a table summarizing key molecules involved in PLA formation.

| Molecule | Location | Function in PLA Formation |

| P-selectin (CD62P) | Activated Platelets | Mediates initial tethering to leukocytes. frontiersin.org |

| PSGL-1 (CD162) | Leukocytes | Ligand for P-selectin. frontiersin.orgnih.gov |

| GPIbα | Platelets | Binds to Mac-1 on leukocytes. diva-portal.org |

| Mac-1 (CD11b/CD18) | Leukocytes | Stabilizes platelet-leukocyte adhesion. frontiersin.org |

Analysis of Influence on P-selectin Expression and Platelet Adhesiveness in Cellular and Animal Models

P-selectin is an adhesion molecule stored in the alpha-granules of platelets and the Weibel-Palade bodies of endothelial cells. nih.govdiva-portal.org Upon platelet activation by agonists like thrombin or collagen, P-selectin is rapidly translocated to the cell surface. nih.govdiva-portal.org This surface expression is critical for mediating the adhesion of platelets to leukocytes and endothelial cells. diva-portal.org Research has shown that P-selectin not only initiates rolling of leukocytes but also plays a crucial role in stabilizing platelet aggregates, contributing to the formation of larger and more stable thrombi. nih.govresearchgate.net The level of P-selectin expression on the platelet surface strongly correlates with the size of platelet aggregates. nih.govresearchgate.net

The following table illustrates the effect of common platelet activators on P-selectin expression.

| Activator | Effect on P-selectin Surface Expression |

| Thrombin | Rapid and potent induction. diva-portal.org |

| Collagen | Potent induction. diva-portal.org |

| ADP | Induces expression. diva-portal.org |

| Epinephrine | Induces expression. diva-portal.org |

Immunomodulatory Properties in Cellular and Animal Models

Effects on Macrophage Phagocytic Activity and Inflammatory Response

Macrophages are key cells of the innate immune system whose primary functions include phagocytosis—the engulfment and clearance of pathogens, cellular debris, and foreign particles. nih.gov This process is fundamental to host defense and tissue homeostasis. nih.gov Upon encountering pathogens, macrophages can become activated, leading to an inflammatory response characterized by the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netfrontiersin.org This response helps recruit other immune cells to the site of infection. researchgate.net The phagocytic activity of macrophages is intrinsically linked to their inflammatory status; for instance, stimulation with bacterial components can significantly enhance their phagocytic capacity. researchgate.netmdpi.com

Stimulation and Regulation of Lymphocyte Function

Lymphocytes, including T and B cells, are central to the adaptive immune response. Their activation and subsequent proliferation are critical for generating a targeted response to pathogens. nih.gov This process is tightly regulated, involving antigen recognition and co-stimulatory signals. nih.gov The regulation of ion channels, such as calcium channels, is crucial for controlling intracellular signaling pathways that govern lymphocyte activation, cytokine secretion, and proliferation. mdpi.com The physical and mechanical properties of the cellular environment also play a significant role in modulating lymphocyte function. nih.gov Preclinical studies often use cell culture models to assess how various compounds might stimulate or suppress lymphocyte proliferation and function. nih.gov

Modulation of Hepatic von Kupffer Cell Activity

Kupffer cells are the resident macrophages of the liver and represent the largest population of tissue macrophages in the body. nih.gov Positioned within the liver sinusoids, they are the first line of defense against pathogens and toxins entering from the gastrointestinal tract via the portal circulation. nih.govyoutube.com Kupffer cells play a dual role in liver health and disease; they are critical for clearing pathogens but their activation can also contribute to liver injury through the release of inflammatory mediators and reactive oxygen species. nih.govresearchgate.net Studies in animal models have shown that events like transient ischemia can enhance the phagocytic activity of Kupffer cells and induce the production of cytokines like TNF. nih.gov

Comparative Pharmacological Analyses with Structurally Related and Functionally Similar Compounds

In pre-clinical research, the pharmacological profile of Persilate compounds is often elucidated by comparing them with other agents that possess similar chemical structures or therapeutic functions. These comparative analyses are crucial for understanding the unique mechanisms and potential applications of new chemical entities. The following sections detail the pharmacological relationship and distinctions between Diethylamine (B46881) this compound and other relevant compounds, namely Ethamsylate, Calcium Dobesilate, and Piperazine (B1678402) Sultosilate.

Diethylamine this compound in Relation to Ethamsylate

Diethylamine this compound is chemically identified as the diethylammonium (B1227033) salt of 2,5-dihydroxybenzenesulfonic acid. This molecular structure is identical to that of the well-established hemostatic agent, Ethamsylate. nih.govnih.gov Therefore, in pharmacological terms, Diethylamine this compound and Ethamsylate refer to the same active compound. The pharmacological actions described for Ethamsylate are directly applicable to Diethylamine this compound.

The primary pharmacological effect of this compound, demonstrated in various pre-clinical models, is its action on the initial stages of hemostasis. It is understood to enhance capillary endothelial integrity and promote platelet function without influencing the plasma coagulation cascade.

Key research findings from pre-clinical investigations include:

Capillary Resistance: The compound has been shown to restore and stabilize capillary resistance in models of induced capillary fragility.

Platelet Adhesion: It enhances platelet adhesiveness to subendothelial structures, a critical step in the formation of the primary hemostatic plug. nih.gov

Mechanism of Action: Studies suggest that its mechanism involves the promotion of P-selectin-dependent platelet adhesive mechanisms, which facilitates the interaction between platelets and the vascular endothelium. nih.gov Unlike many hemostatic agents, it does not act as a vasoconstrictor or an antifibrinolytic.

| Pharmacological Parameter | Observed Effect in Pre-clinical Models | Primary Mechanism |

|---|---|---|

| Hemostasis | Acts on the first step of hemostasis (primary hemostasis) | Improving platelet adhesiveness and restoring capillary resistance nih.gov |

| Platelet Function | Enhances platelet adhesion | Promotes P-selectin-dependent mechanisms nih.gov |

| Vascular Integrity | Increases capillary endothelial resistance | Stabilizes the capillary wall |

| Coagulation Cascade | No significant effect | Does not influence plasma clotting factors |

Comparative Studies with Calcium Dobesilate

Calcium Dobesilate is a vasoprotective agent that is structurally related to Diethylamine this compound (Ethamsylate). Both compounds share the same pharmacologically active anion, 2,5-dihydroxybenzenesulfonate, but differ in their cation (diethylammonium in Ethamsylate vs. calcium in Calcium Dobesilate). This structural similarity leads to some overlap in their pharmacological effects, particularly concerning vascular endothelium, but pre-clinical studies reveal distinct primary mechanisms and activities.

Calcium Dobesilate is primarily recognized for its effects on microcirculation, particularly in conditions like chronic venous insufficiency and diabetic retinopathy. nih.govnih.gov Its mechanisms of action are multifaceted:

Endothelial Function: It acts on the vascular endothelium to reduce capillary permeability and edema. nih.gov

Blood Viscosity: Pre-clinical studies have shown that it can reduce whole blood and plasma viscosity, thereby improving blood flow.

Platelet Aggregation: Unlike Ethamsylate, which promotes platelet adhesion, Calcium Dobesilate has been found to inhibit platelet aggregation induced by collagen and other agonists.

Antioxidant Properties: It exhibits antioxidant activity, which may contribute to its protective effects on the vascular endothelium by reducing oxidative stress.

The primary distinction lies in their effect on platelet function. While Diethylamine this compound (Ethamsylate) enhances platelet adhesion to initiate hemostasis, Calcium Dobesilate tends to reduce platelet aggregation, which is beneficial in conditions characterized by hyperaggregability and microvascular occlusion.

| Pharmacological Target | Diethylamine this compound (Ethamsylate) | Calcium Dobesilate |

|---|---|---|

| Primary Function | Hemostatic nih.gov | Vasoprotective / Venoactive nih.govscirp.org |

| Effect on Platelets | Enhances adhesion nih.gov | Inhibits aggregation |

| Effect on Capillary Permeability | Restores capillary resistance nih.gov | Reduces hyperpermeability nih.gov |

| Additional Mechanisms | P-selectin modulation nih.gov | Antioxidant activity, reduces blood viscosity |

Pharmacological Distinction from Piperazine Sultosilate

A comparative pharmacological analysis with "Piperazine Sultosilate" is challenging as this compound name does not correspond to a recognized substance in scientific and pharmacological literature. Pre-clinical data from reputable sources that would allow for a direct comparison of its pharmacological properties with those of Diethylamine this compound are not available. Therefore, a scientifically accurate distinction based on research findings cannot be formulated at this time.

Table of Mentioned Compounds

| Compound Name | Chemical Identification |

|---|---|

| Diethylamine this compound | Diethylammonium 2,5-dihydroxybenzenesulfonate |

| Ethamsylate | Diethylammonium 2,5-dihydroxybenzenesulfonate nih.gov |

| Calcium Dobesilate | Calcium 2,5-dihydroxybenzenesulfonate |

| Piperazine Sultosilate | Not a recognized chemical entity in available literature |

Mechanistic Elucidation of Persilate S Biological Actions at Molecular and Cellular Levels

Identification and Validation of Specific Molecular and Cellular Targets of Persilate Derivatives

Research into the biological actions of this compound derivatives has identified certain cellular components and processes as potential targets. Studies involving benzenesulphonate compounds, including diethylammonium (B1227033) this compound, have indicated effects on immune cells. Specifically, diethylammonium this compound was observed to inhibit macrophages and stimulate lymphocytes in comparative studies with other acid sulphur compounds like ethamsylate, calcium dobesilate, and piperazine (B1678402) sultosilate. cymitquimica.com

Further insights into the targeting capabilities of related 2,5-dihydroxybenzenesulfonic acid derivatives come from studies on ethamsylate. Ethamsylate has been shown to enhance the membrane expression of P-selectin in human platelets and cultured endothelial cells. This compound also binds to the plasma membranes of leukocytes, leading to enhanced P-selectin glycoprotein (B1211001) ligand 1 (PSGL-1) expression, which in turn promotes the formation of leukocyte-platelet aggregates. The binding of ethamsylate to a protein receptor within platelet and endothelial cell membranes is suggested as a mechanism that signals for membrane P-selectin expression. While these findings are primarily related to ethamsylate, they provide a basis for understanding potential targets of other 2,5-dihydroxybenzenesulfonic acid derivatives like this compound, suggesting that cellular membranes and adhesion molecules involved in cellular aggregation could be relevant targets.

Delineation of Intracellular Signaling Pathways Affected by this compound Compounds

The precise intracellular signaling pathways modulated directly by this compound (diethylammonium 2,5-dihydroxybenzene-1,4-disulfonate) are not extensively detailed in the currently available research snippets. However, investigations into the related compound, ethamsylate, offer some indications of potential downstream effects on cellular signaling.

Ethamsylate's ability to enhance platelet function and promote aggregation has been suggested to involve the potentiation of platelet response to thromboxane (B8750289) A2 and calcium ionophore. This implies a potential influence on signaling pathways related to calcium mobilization and eicosanoid metabolism within platelets. While a direct link to this compound requires further investigation, this highlights the possibility that this compound derivatives may impact intracellular signaling cascades involved in cellular activation and aggregation, particularly in the context of vascular and immune responses.

General biological signaling pathways, such as the unfolded protein response (UPR), ER stress-induced apoptosis signaling (IRE1 and PERK pathways), HER signaling pathway (PI3K and MAPK), and NF-κB signaling pathway, are known to play crucial roles in various cellular processes and diseases, including inflammation and cancer. While the provided information does not explicitly connect this compound to these specific pathways, the observed effects of diethylammonium this compound on immune cells cymitquimica.com suggest that it may influence signaling cascades that regulate immune cell function and inflammatory responses. Further research is needed to delineate the specific intracellular signaling pathways directly affected by this compound and its derivatives.

Comprehensive Structure-Activity Relationship (SAR) Studies Correlating Chemical Features with Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity. While comprehensive SAR studies specifically focused on a wide range of this compound derivatives are not extensively detailed in the provided search results, the comparative study involving diethylammonium this compound and other benzenesulphonates offers some initial insights.

In this comparative analysis, diethylammonium this compound, along with ethamsylate, calcium dobesilate, and piperazine sultosilate (all acid sulphur compounds or benzenesulphonates), exhibited differential effects on immune cells. cymitquimica.com Diethylammonium this compound inhibited macrophages and stimulated lymphocytes, while calcium dobesilate stimulated von Kupffer cells but did not stimulate lymphocytes, and piperazine sultosilate did not inhibit macrophages. cymitquimica.com These differing biological activities among structurally related benzenesulphonates implicitly suggest a relationship between their chemical features and their effects on immune cell function.

Although the specific structural determinants responsible for the observed differences in activity were not explicitly elucidated in the provided snippets, this comparative research underscores the principle of SAR in the context of this compound derivatives. Minor variations in the structure or counter-ion (such as diethylammonium in diethylammonium this compound) within this class of compounds can lead to distinct biological profiles, particularly concerning their interactions with different immune cell populations. Detailed SAR studies involving systematic structural modifications of the 2,5-dihydroxybenzene-1,4-disulfonate core and the associated cation are necessary to fully understand the relationship between chemical structure and biological efficacy for this compound and its derivatives.

Future Directions and Emerging Research Avenues in Persilate Chemistry and Biology

Rational Design and Synthesis of Novel Persilate-Based Chemical Entities with Enhanced Specificity or Efficacy

The core structure of this compound, 2,5-dihydroxybenzene-1,4-disulfonic acid, presents a versatile scaffold for chemical modification. Current time information in Bangalore, IN. Future research should pivot towards the rational design and synthesis of novel this compound-based chemical entities with improved pharmacological profiles.

The synthesis of new derivatives could involve a variety of chemical transformations. nih.govacademie-sciences.fr For example, substitution at the remaining open positions on the benzene (B151609) ring could introduce new functional groups that may enhance target binding or introduce novel biological activities. The synthesis of a library of such derivatives would be the first step in a comprehensive exploration of the chemical space around the this compound core. mdpi.comwhiterose.ac.uk

Table 1: Potential Chemical Modifications of the this compound Scaffold

| Structural Component | Potential Modifications | Anticipated Impact |

| Benzene Ring | Introduction of alkyl, aryl, or halogen substituents | Altered lipophilicity, electronic properties, and target interactions |

| Hydroxyl Groups | Esterification, etherification, or replacement with other functional groups | Modified hydrogen bonding capacity and metabolic stability |

| Sulfonic Acid Groups | Conversion to sulfonamides or other bioisosteres | Changes in acidity, polarity, and cellular uptake |

| Diethylamine (B46881) Counter-ion | Variation of the amine (e.g., different alkyl groups, cyclic amines) | Altered solubility, crystallinity, and pharmacokinetic profile |

Development and Application of Advanced Pre-Clinical Models for Efficacy and Mechanistic Studies

To robustly evaluate the efficacy and elucidate the mechanisms of action of newly synthesized this compound analogs, the development and use of advanced preclinical models are paramount. Traditional animal models, while valuable, may not fully recapitulate the complexity of human diseases. mdpi.com

Future research should incorporate more sophisticated and human-relevant model systems. For instance, in the context of gastrointestinal research, organoid technology offers a powerful platform. Patient-derived intestinal organoids can be used to study the effects of this compound derivatives on epithelial barrier function, cell proliferation, and inflammatory responses in a more physiologically relevant setting. nih.gov

Furthermore, the use of genetically engineered mouse models (GEMMs) that mimic specific aspects of human diseases could provide deeper insights into the in vivo efficacy and mechanism of action of this compound-based compounds. cancer.gov For example, GEMMs of gastric ulceration or specific inflammatory conditions could be employed to test the therapeutic potential of novel analogs. The development of orthoxenograft models, where human tissue is implanted in the corresponding organ of an immunodeficient mouse, represents another advanced preclinical tool. xenopat.com

Integration of High-Throughput Screening and Omics Technologies in this compound Research to Uncover New Biological Functions and Interactions

To accelerate the discovery of new biological functions and molecular targets of this compound and its derivatives, the integration of high-throughput screening (HTS) and "omics" technologies is essential.

HTS allows for the rapid screening of large libraries of this compound analogs against a multitude of biological targets in a miniaturized and automated fashion. nih.govbmglabtech.comwikipedia.orgselvita.comassay.works This can help to quickly identify "hit" compounds with desired activities and to build a comprehensive SAR dataset. HTS can be applied to various assay formats, including biochemical assays to identify enzyme inhibitors or receptor binders, and cell-based assays to assess effects on cellular pathways.

Following HTS, omics technologies can provide an unbiased and global view of the molecular changes induced by this compound-based compounds. humanspecificresearch.orgbiobide.comproventainternational.comfrontlinegenomics.comnih.gov These technologies include:

Genomics: To identify genetic factors that may influence the response to this compound derivatives.

Transcriptomics (e.g., RNA-seq): To analyze changes in gene expression patterns in response to treatment, revealing the cellular pathways that are modulated.

Proteomics: To study alterations in protein expression and post-translational modifications, providing direct insights into the compound's mechanism of action.

Metabolomics: To profile changes in small molecule metabolites, offering a functional readout of the physiological state of the cell or organism after treatment.

By integrating these powerful technologies, researchers can move beyond the currently known activities of this compound and systematically map its biological interaction landscape, paving the way for the discovery of novel therapeutic applications.

Q & A

Q. Tiered testing :

- Phase 1 : Lab-scale biodegradation assays (OECD 301F) under aerobic/anaerobic conditions.

- Phase 2 : Microcosm studies simulating soil/sediment matrices.

Analytical endpoints : Quantify half-life (DT50) via LC-MS/MS and monitor metabolite toxicity using Daphnia magna bioassays.

Uncertainty factors : Apply a 10× safety margin if Phase 1 DT50 exceeds 60 days .

Data Analysis & Interpretation

Q. What statistical frameworks are optimal for analyzing dose-response relationships in Persilate toxicity studies with non-linear trends?

- Methodological Answer :

- Non-parametric modeling : Use Hill equation fits (GraphPad Prism) for sigmoidal data.

- Bootstrap resampling : Generate 95% confidence intervals for EC50 values.

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates.

- Critical step: Normalize response metrics to vehicle controls to minimize batch effects .

Q. How can researchers address low reproducibility in this compound’s spectroscopic characterization across labs?

- Methodological Answer :

- Interlaboratory calibration : Distribute a certified this compound sample with validated spectra (e.g., via NIST-traceable standards).

- Protocol harmonization : Publish detailed SOPs for instrument settings (e.g., NMR pulse angles, HPLC gradient profiles).

- Blinded reanalysis : Have independent labs re-examine raw data to confirm peak assignments .

Ethical & Reporting Standards

Q. What criteria should guide the inclusion of this compound research in meta-analyses when raw datasets are unavailable?

- Methodological Answer :

- Inclusion threshold : Prioritize studies with explicit methodology sections and peer-reviewed validation.

- Sensitivity analysis : Exclude studies lacking error bars or statistical tests, then reassess meta-effect size.

- Transparency note : Clearly state dataset limitations in the "Data Availability" section .

Q. How should researchers mitigate confirmation bias when interpreting this compound’s mechanism of action in understudied biological systems?

- Methodological Answer :

- Blinded experimentation : Assign separate teams for hypothesis generation vs. validation.

- Negative controls : Include non-target analogs to verify specificity.

- Pre-registration : Submit hypotheses and analysis plans to Open Science Framework before data collection .

Interdisciplinary Integration

Q. What cross-disciplinary approaches are recommended for optimizing this compound’s synthesis while minimizing hazardous byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.